molecular formula C11H11N3 B8747805 N3-Phenylpyridine-2,3-diamine

N3-Phenylpyridine-2,3-diamine

Cat. No.: B8747805
M. Wt: 185.22 g/mol
InChI Key: OZNGVLQCUAHHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-Phenylpyridine-2,3-diamine is a pyridine derivative featuring a phenyl group attached to the N3 position of the pyridine ring, with amino substituents at the 2- and 3-positions. These compounds are characterized by their bifunctional amino groups, which enable participation in coordination chemistry, dimerization reactions, and biological activity modulation.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-N-phenylpyridine-2,3-diamine

InChI

InChI=1S/C11H11N3/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8,14H,(H2,12,13)

InChI Key

OZNGVLQCUAHHOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences:

N3,N3-Dimethylpyridine-3,4-diamine demonstrates how altering the diamine positions (3,4 vs. 2,3) and adding dimethyl groups impacts solubility and scaffold versatility .

Biological Activity :

  • Pyridine-2,3-diamine derivatives are enzymatically dimerized by Burkholderia sp. MAK1 into dipyrido-oxazines, which show anticancer and antimicrobial activity . This suggests this compound could undergo similar transformations.
  • N2-Methylpyridine-2,3-diamine derivatives exhibit antibacterial properties dependent on the diamine’s substitution pattern, as shown in structure-activity relationship (SAR) studies .

Synthetic Utility: Substituted pyridine diamines are key intermediates in synthesizing polyamines and macrocycles. For example, N-(2-aminoethyl)propane-1,3-diamine derivatives are used to prepare cyclen-based compounds with anti-HIV-1 activity .

Anticancer Potential:

  • Pyridine-2,3-diamine dimers (e.g., 2-amino-3H-dipyrido[3,2-b:2′,3′-e][1,4]oxazine-3-one) inhibit cancer cell proliferation via apoptosis induction, comparable to benzo[g]quinoxaline derivatives (IC₅₀ in submicromolar ranges) .
  • The phenyl group in this compound may enhance lipophilicity, improving membrane permeability and target engagement compared to alkyl-substituted analogs.

Antimicrobial Activity:

  • Triazole and pyrazole derivatives derived from pyridine diamines (e.g., compound 12) show antibacterial efficacy linked to substituent electronegativity and hydrogen-bonding capacity .

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